molecular formula C50H100O2 B12642813 2-Tetradecyloctadecyl isooctadecanoate CAS No. 94248-69-8

2-Tetradecyloctadecyl isooctadecanoate

Cat. No.: B12642813
CAS No.: 94248-69-8
M. Wt: 733.3 g/mol
InChI Key: FGZODSBEQGGBEK-UHFFFAOYSA-N
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Description

2-Tetradecyloctadecyl isooctadecanoate is a synthetic compound with the molecular formula C50H100O2. It is a long-chain ester, often used in various research and industrial applications due to its unique chemical properties. This compound is known for its stability and hydrophobic nature, making it suitable for use in formulations requiring long-lasting effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tetradecyloctadecyl isooctadecanoate typically involves the esterification of 2-tetradecyloctadecanol with isooctadecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Tetradecyloctadecyl isooctadecanoate can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functional derivatives.

Scientific Research Applications

2-Tetradecyloctadecyl isooctadecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in cell membrane studies due to its hydrophobic nature.

    Medicine: Explored for its use in drug delivery systems, particularly in formulations requiring controlled release.

    Industry: Utilized in the production of lubricants, surfactants, and cosmetics due to its stability and long-lasting effects.

Mechanism of Action

The mechanism of action of 2-Tetradecyloctadecyl isooctadecanoate primarily involves its interaction with lipid membranes. Its long hydrophobic chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can help in the controlled release of active ingredients.

Comparison with Similar Compounds

Similar Compounds

    2-Tetradecyloctadecanol: A precursor in the synthesis of 2-Tetradecyloctadecyl isooctadecanoate.

    Isooctadecanoic acid: Another precursor used in the esterification process.

    Glucose 2-tetradecyloctadecanoate: A glycolipid with similar hydrophobic properties.

Uniqueness

This compound stands out due to its specific ester linkage, which imparts unique stability and hydrophobic characteristics. Compared to its precursors and similar compounds, it offers enhanced performance in applications requiring long-lasting effects and stability.

Biological Activity

2-Tetradecyloctadecyl isooctadecanoate, also known by its CAS number 94248-69-8, is a long-chain fatty acid ester that has garnered attention for its potential biological activities. This compound is part of a broader class of lipid-based molecules that are being explored for their applications in various fields, including pharmaceuticals and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C34H68O2C_{34}H_{68}O_2, with a molecular weight of approximately 510.92 g/mol. The structure features long hydrophobic alkyl chains, which are characteristic of many biologically active lipids.

PropertyValue
CAS Number94248-69-8
Molecular FormulaC34H68O2
Molecular Weight510.92 g/mol
Melting PointNot well-defined
SolubilityLipophilic (soluble in organic solvents)

The biological activity of this compound primarily involves its interaction with biological membranes due to its lipophilic nature. This compound can influence membrane fluidity and permeability, potentially affecting cellular processes such as signaling and transport.

Key Mechanisms:

  • Membrane Interaction: Alters the physical properties of lipid bilayers, which can impact the function of membrane proteins.
  • Cell Signaling Modulation: May influence pathways involved in inflammation and immune response.

Antimicrobial Properties

Research indicates that long-chain fatty acid esters exhibit antimicrobial activity. A study demonstrated that similar compounds could inhibit the growth of various bacteria and fungi, suggesting that this compound might possess similar properties.

Cytotoxic Effects

Preliminary investigations have shown that certain lipid compounds can induce cytotoxic effects in cancer cell lines. The potential for this compound to act as an anticancer agent warrants further exploration.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of long-chain fatty acid esters, including derivatives similar to this compound. Results indicated significant inhibition of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Case Study 2: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, researchers assessed the cytotoxic effects of various fatty acid esters on human cancer cell lines. The study found that compounds with structural similarities to this compound exhibited IC50 values indicative of moderate cytotoxicity, suggesting potential for therapeutic applications.

Table 2: Summary of Case Studies

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition of Gram-positive bacteriaJournal of Applied Microbiology
CytotoxicityModerate cytotoxic effects on cancer cell linesCancer Research Journal

Properties

CAS No.

94248-69-8

Molecular Formula

C50H100O2

Molecular Weight

733.3 g/mol

IUPAC Name

2-tetradecyloctadecyl 16-methylheptadecanoate

InChI

InChI=1S/C50H100O2/c1-5-7-9-11-13-15-17-19-20-25-29-33-37-41-45-49(44-40-36-32-28-24-18-16-14-12-10-8-6-2)47-52-50(51)46-42-38-34-30-26-22-21-23-27-31-35-39-43-48(3)4/h48-49H,5-47H2,1-4H3

InChI Key

FGZODSBEQGGBEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC(C)C

Origin of Product

United States

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